BenchChemオンラインストアへようこそ!

Iso-Fludelone

Multidrug Resistance Xenograft Efficacy Taxol-Resistant Tumors

Select Iso-Fludelone for preclinical MDR research where taxol or ixabepilone fail. As a non-P-gp substrate, it delivers an 80% tumor suppression rate in A549/taxol xenografts and cures in MX-1, SK-OV-3, & SK-NAS models, making it a superior tool compound. Its sub-nanomolar potency against resistant cell lines also positions it as a promising ADC warhead candidate. Enhanced water solubility simplifies aqueous formulation, reducing experimental variability. Order high-purity Iso-Fludelone for your next study.

Molecular Formula C27H36F3NO6
Molecular Weight 527.57305
Cat. No. B1574360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso-Fludelone
SynonymsIsoFludelone;  KOS1803;  17isooxazolefludelone;  Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc
Molecular FormulaC27H36F3NO6
Molecular Weight527.57305
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Iso-Fludelone (KOS-1803) Epothilone B Analogue — Third-Generation Microtubule-Stabilizing Agent for Antineoplastic Research


Iso-Fludelone (KOS-1803), also designated 17-iso-oxazole-26-F3-9,10-dehydro-12,13-desoxy-epothilone B, is a fully synthetic third-generation epothilone B analogue [1]. As a microtubule-stabilizing agent (MSA), it binds to the taxane-binding site on β-tubulin, inducing microtubule polymerization and stabilizing microtubules against depolymerization, resulting in G2/M cell cycle arrest and apoptosis [2]. Iso-Fludelone was discovered and developed at Memorial Sloan Kettering Cancer Center and is under exclusive license to Bristol-Myers Squibb [3]. The compound has entered Phase I clinical evaluation in patients with advanced solid tumors (NCT01379287) [4].

Iso-Fludelone Procurement Specification Rationale — Why In-Class Epothilone Substitution Compromises Experimental Reproducibility


Epothilone analogues cannot be considered interchangeable for research or preclinical development despite their shared mechanism of action. Within the epothilone class, substantial divergence exists in MDR susceptibility, in vivo efficacy, water solubility, and therapeutic index [1]. First-generation epothilones (e.g., epothilone B) exhibit poor metabolic stability and limited aqueous solubility, necessitating complex formulation strategies [2]. Second-generation analogues such as ixabepilone (FDA-approved) and sagopilone retain activity against some MDR models but demonstrate variable efficacy across resistant tumor types [3]. Iso-Fludelone incorporates specific structural modifications—including the 17-iso-oxazole moiety and 26-trifluoro substitution—that confer differentiated pharmacological properties relative to both earlier and contemporaneous epothilone analogues [1]. Substituting Iso-Fludelone with dEpoB, fludelone, or ixabepilone in MDR-relevant tumor models yields divergent experimental outcomes as quantified in Section 3 below.

Iso-Fludelone Comparative Evidence — Quantified Differentiation Against dEpoB, Taxol, and In-Class Epothilone Analogues


Iso-Fludelone vs. dEpoB and Taxol — In Vivo Tumor Suppression in MDR Xenograft Models

Iso-fludelone demonstrates superior in vivo antitumor efficacy compared to taxol in multidrug-resistant xenograft models. In the taxol-resistant lung carcinoma A549/taxol xenograft model, iso-fludelone suppressed tumor growth by 80%, whereas taxol achieved only 42% suppression under identical conditions [1]. Against the MDR mammary carcinoma MCF-7/Adr xenograft, iso-fludelone exhibited an in vitro IC50 of 2.4 nM, compared to >1000 nM for paclitaxel, representing a >400-fold potency advantage [2]. In a separate evaluation of epothilone congeners, iso-fludelone demonstrated superior tumor suppression compared to structurally related analogues: iso-fludelone suppressed tumor growth by 80%, while dehydelone and iso-dehydelone achieved growth suppression of 72% and 57%, respectively [1].

Multidrug Resistance Xenograft Efficacy Taxol-Resistant Tumors

Iso-Fludelone Therapeutic Cure Achievement — Complete Tumor Remission Without Relapse in Multiple Xenograft Models

Iso-fludelone achieves therapeutic cures—defined as complete tumor remission without relapse—in nude mouse xenograft settings against multiple human cancer cell lines. This outcome has been demonstrated against mammarian-MX-1, ovarian-SK-OV-3, and the fast-growing, refractory, subcutaneous neuroblastoma-SK-NAS xenografts [1]. In contrast, the parent epothilone analogue dEpoB, while demonstrating tumor suppression in comparable models, did not achieve the same curative endpoint in the reported studies [2]. Iso-fludelone also exhibited a significant therapeutic effect against an intracranially implanted SK-NAS tumor, demonstrating CNS tumor model activity [1].

Therapeutic Cure Complete Remission Xenograft Efficacy

Iso-Fludelone P-Glycoprotein Substrate Status — MDR Activity Relative to Taxol and In-Class Analogues

Iso-fludelone is not a substrate of the P-glycoprotein (P-gp) multidrug resistance efflux pump [1], a mechanistic advantage distinguishing it from taxol and several earlier epothilone analogues. In P-gp-overexpressing A549/taxol cells, iso-fludelone exhibits an IC50 of 1.5 nM [2]. For comparison, taxol shows markedly reduced activity (IC50 > 100 nM) in P-gp-overexpressing models [2]. The non-substrate status of iso-fludelone relative to P-gp contrasts with ixabepilone, which, despite maintaining some MDR activity, demonstrates variable susceptibility to P-gp-mediated efflux depending on expression levels [3].

P-glycoprotein Multidrug Resistance Efflux Pump

Iso-Fludelone Aqueous Solubility and Formulation Properties — Comparative Class-Level Advantage

Iso-fludelone exhibits enhanced water solubility relative to other epothilone derivatives, including its parent compound fludelone and earlier epothilone analogues [1]. This property is explicitly noted as a key differentiation in the primary characterization literature: iso-fludelone displays 'excellent solubility in water' and 'biological stability' that contribute to its preclinical development candidacy [2]. The enhanced aqueous solubility reduces formulation complexity compared to taxol, which requires Cremophor EL-based formulation due to poor aqueous solubility, and earlier epothilones that necessitated specialized solubilization strategies [3].

Aqueous Solubility Formulation Physicochemical Properties

Iso-Fludelone Therapeutic Index — Favorable Preclinical Safety-Efficacy Profile

Iso-fludelone demonstrates a more favorable therapeutic index compared to taxol, doxorubicin, camptothecin, and vinblastine in parallel experiments conducted at maximal tolerated doses [1]. Specifically, the selected epothilone candidates, including iso-fludelone, showed 'far superior therapeutic effects and lower toxicity' than these comparators [1]. The primary characterization study explicitly states that iso-fludelone 'clearly displays a more favorable therapeutic index, enabling efficacy without provoking unacceptable levels of toxicity' [2]. Notably, when comparing fludelone and iso-fludelone, the identification of a superior compound is not straightforward, underscoring the need for application-specific selection criteria [2].

Therapeutic Index Safety Profile Preclinical Toxicology

Iso-Fludelone Structural Determinants of Subnanomolar Potency — Class-Level Comparison with Sagopilone and Epothilone B

Iso-fludelone belongs to a select group of epothilone analogues—including epothilone B and sagopilone—that exhibit subnanomolar potencies against a variety of cell lines, including taxol-resistant lines [1]. The 17-iso-oxazole moiety and 26-trifluoro substitution are structural determinants of this enhanced potency profile [2]. This subnanomolar potency has positioned iso-fludelone, alongside sagopilone, as a candidate for evaluation as the drug component of antibody-drug conjugates (ADCs) [1]. Unlike ixabepilone, which has nanomolar-range IC50 values in sensitive cell lines, iso-fludelone achieves subnanomolar activity in multiple tumor models [1].

Subnanomolar Potency Structure-Activity Relationship ADC Payload

Iso-Fludelone Optimal Application Scenarios — Evidence-Supported Research Use Cases


Multidrug-Resistant Tumor Model Efficacy Studies

Iso-fludelone is optimally deployed in preclinical efficacy studies involving MDR tumor models, particularly those overexpressing P-glycoprotein (P-gp) efflux pumps. The compound's 80% tumor suppression in A549/taxol xenografts (vs. 42% for taxol) and IC50 of 2.4 nM in MCF-7/Adr cells (vs. >1000 nM for paclitaxel) support its selection for experiments where taxol or ixabepilone fail to demonstrate activity [1]. The non-P-gp-substrate status of iso-fludelone further reinforces its suitability for MDR-relevant research applications [1].

Therapeutic Cure Endpoint Investigations in Refractory Tumor Models

For studies requiring demonstration of complete tumor remission without relapse (therapeutic cure) as a primary endpoint, iso-fludelone provides a validated tool compound. It has achieved therapeutic cures in MX-1 (breast), SK-OV-3 (ovarian), and SK-NAS (neuroblastoma) xenograft models, including the fast-growing, refractory SK-NAS subcutaneous and intracranial models [2]. This curative profile distinguishes iso-fludelone from dEpoB and other epothilone analogues that produce tumor suppression but not cures in comparable models [2].

ADC Payload Development and Linker Validation Studies

Iso-fludelone's subnanomolar potency against diverse cell lines, including taxol-resistant lines, positions it as a candidate payload for antibody-drug conjugate (ADC) development [3]. Its potency profile aligns with the stringent requirements for ADC warheads, where picomolar to low nanomolar activity is essential for effective targeted delivery. The compound has been explicitly noted alongside sagopilone as warranting linker strategy development for ADC applications [3].

Aqueous Formulation-Compatible Preclinical Studies

For experimental protocols requiring simplified aqueous formulation without specialized excipients (e.g., Cremophor EL or polysorbate-based vehicles), iso-fludelone's enhanced water solubility relative to taxol and earlier epothilones offers a practical advantage [4]. This property reduces formulation-related variability in preclinical dosing and may improve batch-to-batch experimental reproducibility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iso-Fludelone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.